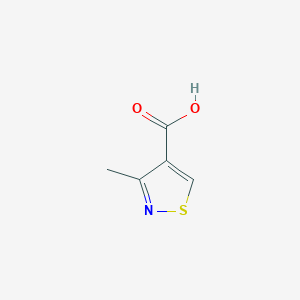

3-Methylisothiazole-4-carboxylic acid

Overview

Description

3-Methylisothiazole-4-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isothiazolin-3-one with a suitable carboxylating agent. The reaction conditions often require the presence of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Halogenation at Position 5

The isothiazole ring undergoes directed ortho-lithiation followed by iodination to yield 5-iodo derivatives. This reaction leverages the electron-withdrawing effect of the carboxylic acid group to direct substitution.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | -78°C in THF under argon, then RT for 1 h | n-BuLi, I₂ | 5-Iodo-3-methylisothiazole-4-carboxylic acid | 53–82% |

Key Findings :

-

Lithiation at position 5 occurs regioselectively due to the carboxylic acid's directing effect.

-

Acidification (pH 3–4) after iodination ensures protonation of intermediates and stabilizes the product .

Esterification and Amidation at Position 4

The carboxylic acid group at position 4 is reactive toward nucleophiles, enabling esterification and amidation.

Key Findings :

-

Ethyl esters are commonly synthesized to enhance lipophilicity for biological applications .

-

Amidation with secondary amines (e.g., morpholine) improves pharmacological activity, particularly immunosuppressive properties .

Biological Activity-Driven Modifications

Derivatives of 3-methylisothiazole-4-carboxylic acid demonstrate structure-dependent bioactivity:

Mechanistic Insights :

-

Electron-withdrawing groups (e.g., Cl at position 5) enhance antiproliferative activity by stabilizing reactive intermediates .

-

Lipophilic esters (e.g., ethyl) improve membrane permeability, critical for in vivo efficacy .

Stability and Storage Considerations

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 3-methylisothiazole-4-carboxylic acid and its derivatives as anticancer agents. The compound has been shown to possess selective antiproliferative activity against various cancer cell lines, including:

- Leukemia : The synthesized derivatives exhibited high selectivity towards human biphenotypic B cell myelomonocytic leukemia MV4-11 cells.

- Colon Cancer : Significant activity was observed against both sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) human colon adenocarcinoma cell lines.

- Breast Cancer : While the activity against MCF-7 breast adenocarcinoma cells was lower compared to leukemia and colon cancer cells, it still demonstrated potential selectivity over normal epithelial cells (MCF-10A) .

Table 1: Antiproliferative Activity of MITCA Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | MV4-11 (Leukemia) | <30 | High |

| Compound B | LoVo (Colon Cancer) | <30 | High |

| Compound C | LoVo/DX (Resistant) | >80 | Moderate |

| Compound D | MCF-7 (Breast Cancer) | >80 | Low |

| Compound E | MCF-10A (Normal Cells) | >80 | Low |

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been a focal point in research aimed at enhancing its biological activity. For instance, derivatives such as 5-hydrazino-3-methylisothiazole-4-carboxylic acid have been synthesized and characterized using techniques like mass spectrometry, NMR spectroscopy, and infrared spectroscopy . These derivatives have been tested for their anticancer properties, revealing that structural modifications can significantly influence their efficacy.

Table 2: Summary of Synthesized Derivatives

| Derivative Name | Structural Modification | Anticancer Activity |

|---|---|---|

| 5-Hydrazino MITCA | Hydrazine substitution | High |

| 5-Chloro MITCA | Chlorine substitution | Very High |

| N'-Substituted Derivative | Various carbonyl compounds | Variable |

Mechanism of Action

The mechanism of action of 3-Methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, derivatives of this compound have shown antiproliferative activity against cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxythiophene-3-carboxylic acid

- 4-Methoxyindole-3-carboxylic acid

- Ethyl 3-methylisothiazole-4-carboxylate

Uniqueness

3-Methylisothiazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-Methylisothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including its antiproliferative effects against various cancer cell lines. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its unique chemical reactivity and biological properties. The presence of the carboxylic acid group enhances its solubility in biological systems, facilitating interactions with cellular targets.

Target of Action

The derivatives of this compound have been shown to exhibit antiproliferative activity against various cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Human colon adenocarcinoma (LoVo and LoVo/DX)

- Breast adenocarcinoma (MCF-7)

- Normal non-tumorigenic epithelial cell line (MCF-10A) .

Mode of Action

The mechanism by which these compounds exert their effects is not fully elucidated but is believed to involve interference with critical cellular processes related to cancer cell growth and proliferation. The presence of the -N=CH group in the structure is considered crucial for their activity, suggesting that structural modifications can significantly influence their efficacy .

Antiproliferative Studies

Numerous studies have assessed the antiproliferative effects of this compound derivatives. The following table summarizes key findings from various research studies:

Case Studies and Research Findings

- Anticancer Activity : A study focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid highlighted their potential as anticancer agents. The most potent compounds showed significant inhibition against MV4-11 leukemia cells and were also tested against various solid tumor cell lines .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at the 5-position of the isothiazole ring can enhance cytotoxicity. For instance, compounds with electron-withdrawing groups demonstrated increased antiproliferative activity compared to those with electron-donating groups .

- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism involving multiple pathways .

Properties

IUPAC Name |

3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTUFHIAKJCIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343281 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-66-9 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-methylisothiazole-4-carboxylic acid derivatives interesting for anticancer research?

A: These compounds have shown promising antiproliferative activity against various cancer cell lines. [, ] While their exact mechanism of action remains unclear, their structural similarity to other anticancer agents suggests they may interfere with crucial cellular processes involved in cancer cell growth and proliferation.

Q2: How does the structure of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives influence their antiproliferative activity?

A: Research indicates that substituting the N' position of the hydrazide moiety significantly impacts the antiproliferative activity of these compounds. [] For instance, the study highlighted 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide as the most potent derivative against various cancer cell lines (MV4-11, LoVo, LoVo/DX, and MCF-7). This suggests that the presence of specific substituents at this position could be crucial for enhancing interactions with potential biological targets and consequently, their anticancer activity.

Q3: What analytical techniques were employed to characterize the synthesized this compound derivatives?

A: Researchers employed a combination of techniques to confirm the structure and purity of the synthesized compounds. These included: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.